molecular formula C10H17IO2 B13304754 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane

3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane

Cat. No.: B13304754
M. Wt: 296.14 g/mol
InChI Key: NNWWOHIMSJJUCH-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is a 3-substituted oxetane derivative characterized by a cyclohexyl moiety bearing an iodomethyl group at the 1-position and an oxetane ring at the 3-position. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to bulkier motifs like gem-dimethyl groups . This compound’s structural features make it relevant in medicinal chemistry and materials science, particularly in contexts requiring tunable polarity and oxidative resistance .

Properties

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

3-[1-(iodomethyl)cyclohexyl]oxyoxetane

InChI

InChI=1S/C10H17IO2/c11-8-10(4-2-1-3-5-10)13-9-6-12-7-9/h9H,1-8H2

InChI Key

NNWWOHIMSJJUCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CI)OC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane typically involves the reaction of 3-iodomethyl oxetane with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclohexyl oxetane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxetanes, while oxidation reactions can produce oxetane derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modulation of biological activity. The oxetane ring can also participate in ring-opening reactions, further contributing to its reactivity and potential biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Cycloalkyl Groups
Compound Name Molecular Formula Molecular Weight Key Structural Differences Properties/Applications References
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane C₉H₁₅IO₂ 282.12 Cyclopentyl ring (5-membered) Lower steric hindrance; potential for faster ring-opening reactions
3-[(2-Iodocycloheptyl)oxy]oxetane C₁₀H₁₇IO₂ 296.15 Cycloheptyl ring (7-membered) Increased flexibility; altered metabolic pathways due to larger ring
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane C₁₁H₁₉IO₂ 310.18 Additional methyl group on cyclohexane Enhanced lipophilicity; potential for stereoselective interactions

Key Insights :

  • Smaller rings (e.g., cyclopentyl) reduce steric bulk but may increase ring strain, favoring reactivity .
  • Larger rings (e.g., cycloheptyl) improve conformational flexibility but may reduce metabolic stability .
Halogen-Substituted Analogues
Compound Name Molecular Formula Molecular Weight Halogen Replacement Key Differences References
3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane C₁₀H₁₇BrO₂ 263.17 Bromine (Br) Lower molecular weight; reduced lipophilicity; faster SN2 reactivity
3-(Iodomethyl)oxetane C₄H₇IO 184.00 No cyclohexyl group Simplified structure; higher polarity; limited applications in drug discovery

Key Insights :

  • Iodine’s larger atomic radius enhances halogen bonding but may increase metabolic susceptibility due to higher polarizability .
Positional Isomers and Substitution Patterns
Compound Name Substitution Position Key Findings References
3-Ethyl-3-[[(2-ethylhexyl)oxy]methyl]oxetane 3,3-disubstituted Superior solvent properties for adhesives; high boiling point (industrial applications)
3-Isopropyloxetane 3-monosubstituted Minimal steric effects; used as a solubility-enhancing motif

Key Insights :

  • 3,3-Disubstitution (e.g., ethyl + ether groups) improves thermal stability and industrial utility .
  • Monosubstitution (e.g., isopropyl) avoids stereochemical complexity while maintaining solubility advantages .
Metabolic and Pharmacokinetic Comparisons
  • 3-Substituted Oxetanes : Demonstrated reduced CYP3A4-mediated oxidation compared to 2-substituted isomers, as seen in γ-secretase inhibitors .
  • Cyclohexyl vs. Aromatic Motifs : Cyclohexyl-based oxetanes exhibit slower hepatic clearance than aromatic analogues due to lower electron density and reduced CYP affinity .
  • Halogen Impact : Iodine’s polarizability may accelerate oxidative metabolism relative to bromine, though this is context-dependent .

Biological Activity

3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane is a chemical compound characterized by its oxetane ring and the presence of an iodomethyl group attached to a cyclohexyl moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.

The molecular formula for this compound is C11H19IO2, with a molecular weight of approximately 310.17 g/mol. The compound's structure includes a four-membered cyclic ether (oxetane) and an iodomethyl substituent, which is known to enhance reactivity in nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that oxetane-containing compounds can exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties. The presence of the oxetane ring may confer unique pharmacological effects that are being explored in various therapeutic contexts.

Anticancer Activity

Recent studies have shown that compounds similar to this compound can have significant cytotoxic effects against human cancer cell lines. For instance, oxetane analogues have demonstrated micromolar cytotoxicity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 0.47 μM .

Table 1: Cytotoxicity of Oxetane Analogues Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
5cMCF-70.47
5hMDA-MB-2310.55
5kPANC-10.60

These findings suggest that structural modifications around the oxetane ring can significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

The mechanism by which oxetanes exert their biological effects often involves interactions with cellular targets such as tubulin. Some studies indicate that while certain oxetane derivatives do not inhibit tubulin polymerization effectively, they can still demonstrate potent antiproliferative activity through alternative pathways . This dual mechanism highlights the complexity of their action and the need for further investigation into their pharmacodynamics.

Case Studies

Several case studies have documented the biological activity of oxetane derivatives:

  • Study on Antineoplastic Properties : A study evaluated the effects of various oxetane-containing compounds on tumor growth in animal models, showing promising results in inhibiting tumor proliferation and inducing apoptosis in cancer cells .
  • Antiviral Activity : Research has pointed to certain oxetanes exhibiting antiviral properties against arboviruses, suggesting potential applications in treating viral infections .
  • Structure-Activity Relationship Analysis : A comprehensive SAR analysis revealed that modifications at specific positions on the oxetane ring could enhance bioactivity, providing insights for future drug development efforts aimed at optimizing therapeutic efficacy .

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